molecular formula C18H17FN2O3S2 B11706870 Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B11706870
M. Wt: 392.5 g/mol
InChI Key: ICUYTHJBNYOJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring, which is achieved through a cyclization reaction. This step often requires the use of sulfur-containing reagents and a suitable catalyst.

    Introduction of the Fluorobenzoyl Group: The next step involves the introduction of the 4-fluorobenzoyl group through an acylation reaction. This step typically uses 4-fluorobenzoyl chloride and a base such as triethylamine.

    Formation of the Carboxylate Group: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. Additionally, the thiophene ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
  • Ethyl 2-({[(4-bromobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
  • Ethyl 2-({[(4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Uniqueness

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs .

Properties

Molecular Formula

C18H17FN2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17FN2O3S2/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-18(25)20-15(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H2,20,21,22,25)

InChI Key

ICUYTHJBNYOJRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.